Guanidine sulfamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Studies have explored the potential therapeutic effects of GS. Here are some promising areas:

Anti-Cancer Activity

Research suggests GS may exhibit anti-cancer properties. A study published in the International Journal of Molecular Sciences found that GS induced cell death in human liver cancer cells []. Further research is needed to understand its mechanisms and potential for cancer treatment.

Neuroprotective Effects

Some studies indicate GS may have neuroprotective properties. Research published in Neuroscience Letters suggests GS may protect against neuronal death caused by glutamate excitotoxicity, a factor implicated in neurodegenerative diseases []. More research is required to confirm its effectiveness in treating these conditions.

Anti-inflammatory Properties

Early research suggests GS might possess anti-inflammatory properties. A study published in Mediators of Inflammation explored the anti-inflammatory effects of GS in lipopolysaccharide-induced acute lung injury in mice []. Further investigation is needed to determine its potential for treating inflammatory diseases.

Note

Other Research Applications

Beyond medicinal chemistry, GS is being explored in other scientific research areas:

Metal Ion Chelation

Due to its ability to form stable complexes with metal ions, GS has potential applications in various fields. For instance, research suggests it can be used for metal ion removal from wastewater.

Organic Synthesis

GS is a valuable building block for organic synthesis. Its use in the synthesis of dyes, pharmaceutical intermediates, and other fine chemicals is being investigated [].

Guanidine sulfamate is an organic compound characterized by the formula CH₅N₃·H₃NO₃S, with a molecular weight of 156.16 g/mol. It is a white crystalline solid that is soluble in water and exhibits a range of chemical properties due to its guanidine and sulfamate functional groups. This compound is primarily used in various industrial applications, particularly in the field of flame retardants and as an intermediate in chemical synthesis.

- Acid-Base Reactions: As a weak base, guanidine sulfamate can react with acids to form salts.

- Nucleophilic Substitution: The nucleophilic nature of the guanidine group allows it to engage in substitution reactions with electrophiles.

- Decomposition Reactions: Under certain conditions, guanidine sulfamate can decompose, releasing nitrogen oxides and other products.

These reactions make guanidine sulfamate a versatile compound in synthetic chemistry and material science.

Guanidine sulfamate can be synthesized through various methods:

- Reaction of Guanidine with Sulfuric Acid: Guanidine is reacted with sulfuric acid to form guanidine sulfate, which can then be converted to guanidine sulfamate.

- From Urea and Ammonium Sulfamate: A method involves reacting urea with ammonium sulfamate under controlled conditions to yield guanidine sulfamate .

- Use of Slaked Lime: The synthesis can also involve treating a mixture containing guanidine with slaked lime to facilitate the formation of the compound .

These methods highlight the compound's accessibility for industrial applications.

Guanidine sulfamate finds utility in several areas:

- Flame Retardants: It is used as a flame retardant in materials such as wood pulp paper, enhancing fire resistance properties .

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of various organic compounds.

- Agricultural Chemicals: Its potential use in agrochemicals is being explored, particularly for pest control formulations.

Studies on the interactions of guanidine sulfamate have primarily focused on its reactivity with other chemicals and its biological interactions. For instance, its interaction with flame retardant formulations has been examined to assess its effectiveness in enhancing fire resistance . Additionally, preliminary studies suggest potential interactions with cellular components that warrant further exploration.

Guanidine sulfamate shares structural similarities with several other compounds. Here are some notable examples:

Guanidine sulfamate's uniqueness lies in its dual functionality as both a flame retardant and a potential biological agent, distinguishing it from other similar compounds that may serve more specialized roles.

Guanidine sulfamate, a guanidine derivative, traces its origins to the broader study of guanidine compounds. Guanidine itself was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine from Peruvian guano. The sulfamate derivative emerged later as part of efforts to explore guanidine’s chemical versatility. Early synthetic routes involved reactions between urea and ammonium sulfamate under controlled conditions, as documented in mid-20th-century patents such as US2698344A. These methods laid the groundwork for industrial production, particularly for flame-retardant applications.

Significance in Chemical Research

Guanidine sulfamate has garnered attention for its dual functionality: the strong basicity of the guanidinium ion and the sulfamate group’s thermal stability. Its role in materials science is notable, particularly in flame retardancy and crystal engineering. In biochemistry, guanidine derivatives are pivotal for protein denaturation studies, though guanidine sulfamate’s niche lies in its non-toxic flame-retardant properties compared to halogenated alternatives.

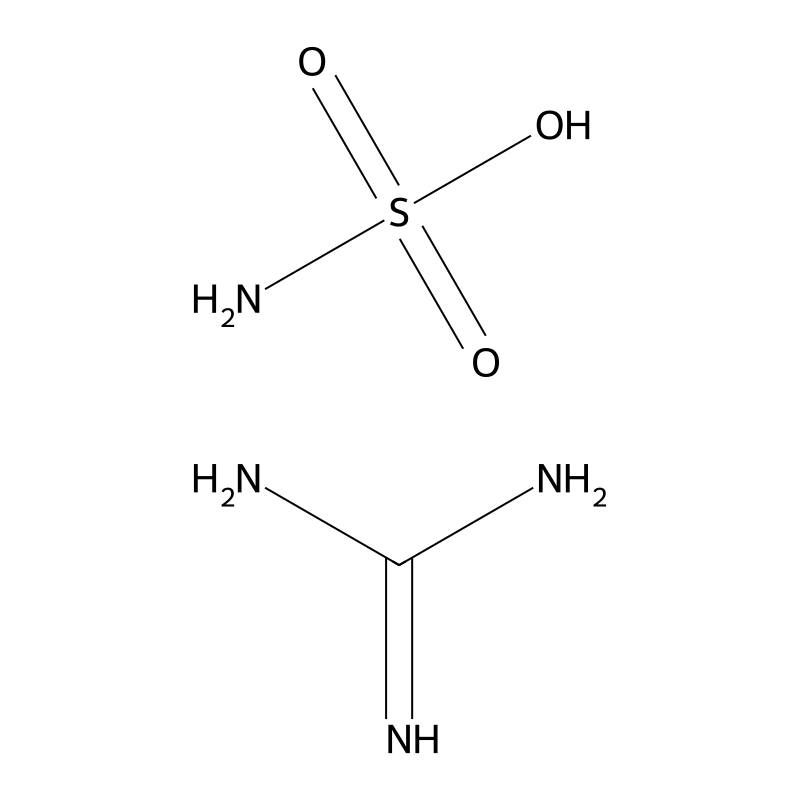

Guanidine sulfamate is an organic compound with the molecular formula CH8N4O3S [1]. It is a salt formed from guanidine and sulfamic acid in a 1:1 ratio [2]. The compound consists of a guanidinium cation (CH6N3+) and a sulfamate anion (H2NO3S-) [3]. The molecular weight of guanidine sulfamate is 156.16 g/mol, making it a relatively small molecular entity [4].

The structural composition of guanidine sulfamate features a guanidine group, which contains a central carbon atom bonded to three nitrogen atoms, with one nitrogen forming a double bond with the carbon [1] [3]. This creates the characteristic imine structure of guanidine (HN=C(NH2)2) [2]. The sulfamate portion consists of a sulfur atom bonded to three oxygen atoms and one nitrogen atom, forming the SO3NH2 group [4].

The chemical structure can be represented in various notations:

- SMILES notation: NC(N)=N.NS(O)(=O)=O [4]

- InChI: InChI=1S/CH5N3.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) [5]

The compound's structural features contribute to its unique properties and applications. The guanidinium cation has a planar structure with delocalized electrons across the three nitrogen atoms, while the sulfamate anion provides stability to the overall compound [3] [5].

Table 1: Molecular Composition of Guanidine Sulfamate

| Parameter | Value |

|---|---|

| Chemical Formula | CH8N4O3S |

| Molecular Weight | 156.16 g/mol |

| Composition | Guanidinium cation (CH6N3+) + Sulfamate anion (H2NO3S-) |

| CAS Number | 50979-18-5, 51528-20-2 (alternative) |

| EINECS Number | 256-886-6 |

The crystalline structure of guanidine sulfamate is characterized by extensive hydrogen bonding networks [2] [6]. Research on related guanidinium sulfate compounds has shown that these materials tend to form six-membered rings via hydrogen bonding between three guanidinium cations and three sulfate anions [6]. These six-membered rings can further extend to form sheets and frameworks through additional hydrogen bonding interactions [6]. This structural arrangement contributes to the compound's physical properties, including its thermal stability and solubility characteristics [3] [6].

Thermal Stability and Decomposition Profiles

Guanidine sulfamate exhibits notable thermal stability, making it suitable for various applications requiring resistance to heat [7]. The compound has a well-defined melting point of 128°C, at which it transitions from a solid crystalline state to a liquid phase [8] [9]. This relatively high melting point indicates strong intermolecular forces within the crystal structure, likely due to the extensive hydrogen bonding network formed between the guanidinium cations and sulfamate anions [8] [10].

Thermal analysis studies have provided valuable insights into the decomposition behavior of guanidine sulfamate [11]. When subjected to thermogravimetric analysis (TGA), the compound demonstrates stability over a wide temperature range before undergoing decomposition [12]. Unlike some related compounds that show gradual weight loss at lower temperatures, guanidine sulfamate maintains its structural integrity until reaching higher temperatures [11] [12].

The thermal decomposition of guanidine sulfamate occurs in multiple stages, as evidenced by thermogravimetric analysis data [11] [12]. The initial decomposition stage typically begins at temperatures above 300°C, which is significantly higher than its melting point [13]. This indicates that the compound undergoes melting before decomposition, a characteristic that enhances its utility in certain applications [11] [13].

Table 2: Thermal Properties of Guanidine Sulfamate

| Property | Value |

|---|---|

| Melting Point | 128°C |

| Initial Decomposition Temperature | >300°C |

| Flash Point | 235.8°C |

| Thermal Stability | High thermal stability with decomposition occurring in multiple stages |

The decomposition mechanism of guanidine sulfamate involves complex chemical transformations [14]. When heated under controlled conditions, the compound may undergo reactions including the breaking of the nitrogen-sulfur bond, leading to the formation of sulfur oxides and nitrogen-containing species [14] [15]. The specific decomposition pathway can be influenced by factors such as heating rate, atmosphere (oxidizing or inert), and the presence of other compounds [11] [15].

Research has shown that guanidine sulfamate possesses "high thermal stability, low moisture absorption, and can be used together with guanidine phosphate" in flame retardant applications [7]. This thermal stability is a key factor in its industrial utility, particularly in applications where resistance to heat degradation is essential [7] [11].

Studies on the thermal behavior of related guanidinium compounds provide additional context for understanding guanidine sulfamate's decomposition profile [16]. For instance, differential scanning calorimetry (DSC) analyses of guanidinium salts typically reveal endothermic peaks corresponding to melting, followed by exothermic peaks associated with decomposition reactions [16] [17]. These thermal events are characteristic of the compound's behavior when subjected to increasing temperatures [16] [12].

Solubility and Hygroscopic Behavior

Guanidine sulfamate demonstrates excellent solubility in water, with specific solubility values that vary with temperature [18]. At 20°C, the compound has a solubility of 100 g per unit volume of water, which increases significantly to 429 g at 60°C [18] [19]. This temperature-dependent solubility profile makes it versatile for various applications requiring different concentration levels [20] [18].

The pH value of guanidine sulfamate solutions is nearly neutral, typically ranging from 7.0 to 9.0 for a 4% aqueous solution [18] [19]. This neutral pH characteristic distinguishes it from some other guanidinium salts that may form more acidic or basic solutions [19]. The compound's neutral pH in solution contributes to its compatibility with various materials and systems [18] [19].

Table 3: Solubility Properties of Guanidine Sulfamate

| Property | Value |

|---|---|

| Water Solubility at 20°C | 100 g per unit volume |

| Water Solubility at 60°C | 429 g per unit volume |

| pH Value (4% aqueous solution) | 7.0-9.0 |

| Solubility in Methanol | Slightly soluble |

| Hygroscopic Nature | Low moisture absorption |

In contrast to its high water solubility, guanidine sulfamate is only slightly soluble in methanol and has limited solubility in other organic solvents [21]. This selective solubility pattern is typical of ionic compounds and reflects the polar nature of the guanidinium and sulfamate ions [21] [22]. The compound's solubility behavior allows for selective extraction and purification methods in laboratory and industrial settings [23] [21].

Regarding hygroscopic behavior, guanidine sulfamate exhibits low moisture absorption properties, which is advantageous for storage stability and handling [7] [19]. This characteristic sets it apart from other guanidinium compounds such as guanidine hydrochloride, which is known to be highly hygroscopic [22]. The low hygroscopicity of guanidine sulfamate contributes to its stability during storage and processing, reducing the need for special moisture-protective measures [7] [18].

Research findings indicate that properly purified guanidine sulfamate forms "glistening platlets that have practically no hygroscopic tendencies (non-caking)" [15]. This non-hygroscopic nature is particularly valuable in applications where moisture sensitivity could compromise performance or stability [7] [15].

The solubility characteristics of guanidine sulfamate are influenced by its ionic structure and hydrogen bonding capabilities [23] [6]. The guanidinium cation, with its delocalized positive charge across three nitrogen atoms, readily interacts with water molecules through hydrogen bonding [23]. Similarly, the sulfamate anion, with its electronegative oxygen atoms, participates in hydrogen bonding with water, further enhancing the compound's water solubility [23] [22].

Laboratory-scale synthesis of guanidine sulfamate employs several well-established methodologies, each with distinct advantages and operational parameters. The most commonly utilized laboratory methods involve direct reaction between guanidine precursors and sulfamic acid or its derivatives under controlled conditions.

Direct Synthesis from Guanidine Carbonate

The most straightforward laboratory approach involves the reaction of guanidine carbonate with sulfamic acid in aqueous or solvent-based systems . This method operates at relatively mild conditions, typically between 70-100°C under atmospheric pressure. The reaction proceeds through acid-base neutralization, where the guanidine carbonate acts as the basic component and sulfamic acid provides the sulfamate anion. The reaction can be conducted in either aqueous media or organic solvents such as methanol, depending on the desired purity and yield requirements.

Urea-Based Synthesis Routes

A more complex but often higher-yielding approach utilizes urea as the starting material in combination with various ammonium sulfonate compounds. The reaction of urea with ammonium imidodisulfonate represents a particularly effective method, operating under elevated temperatures ranging from 190-300°C [2]. This process can be conducted under atmospheric pressure for basic operations or under superatmospheric pressure for enhanced yields, with reaction times typically spanning 0.5 to 5 hours.

The yields achieved through this methodology vary significantly based on reaction conditions, with reported yields ranging from 28.5% to 71.1% [2]. The higher yields are typically achieved when the reaction is conducted in an autoclave with superatmospheric pressure, particularly when utilizing liquid ammonia as the reaction medium.

Alternative Urea-Based Methodologies

Another laboratory-scale approach involves the reaction of urea with ammonium aquoammono-sulfate under atmospheric pressure conditions [3]. This method operates at temperatures not exceeding 100°C, preferably around 70°C, making it suitable for laboratory environments with limited high-temperature capabilities. The reaction is followed by hydrolysis with water, and the product mixture is treated with calcium hydroxide to facilitate purification.

Thermal Decomposition Methods

Thermal decomposition approaches involve heating mixtures of urea and sulfamic acid at elevated temperatures, typically 180-220°C, for periods of 1-2 hours [4]. This method requires careful temperature control to prevent decomposition of the desired product while ensuring complete reaction of the starting materials.

| Synthesis Method | Temperature Range (°C) | Pressure | Reaction Time | Typical Yield (%) | Solvent System |

|---|---|---|---|---|---|

| Guanidine carbonate + Sulfamic acid | 70-100 | Atmospheric | Variable | Not specified | Aqueous or organic |

| Urea + Ammonium imidodisulfonate | 190-300 | Atmospheric to superatmospheric | 0.5-5 hours | 28.5-71.1 | Liquid ammonia |

| Urea + Ammonium aquoammono-sulfate | ≤100 | Atmospheric | Variable | Not specified | Aqueous |

| Thermal decomposition | 180-220 | Atmospheric | 1-2 hours | Not specified | Aqueous |

Industrial Manufacturing Processes

Industrial production of guanidine sulfamate requires scaled-up processes that maintain product quality while achieving economic viability. The manufacturing methodologies employed at industrial scale typically involve continuous or semi-continuous processes with enhanced control systems and optimized reaction conditions.

Large-Scale Reactor Systems

Industrial manufacturing utilizes pressure vessels and autoclaves designed for high-temperature, high-pressure operations [2]. These systems operate within temperature ranges of 180-250°C, with optimal conditions typically maintained at 220-240°C. The pressure requirements vary from atmospheric to 400 kg/cm² gauge pressure, with optimal industrial conditions utilizing 140-350 kg/cm² gauge pressure for enhanced reaction rates and yields.

Continuous Process Development

Modern industrial facilities employ continuous stirred tank reactors that allow for steady-state operation and consistent product quality [5]. These systems incorporate advanced process control instrumentation, including temperature monitoring, pressure regulation, and automated feed control systems. The continuous nature of these processes enables better heat management and more uniform product characteristics compared to batch operations.

Feed Material Preparation

Industrial processes utilize carefully prepared feed materials with specific purity requirements. The dicyandiamide used in large-scale production is typically obtained from commercial calcium cyanamide through established purification processes [2]. Ammonium sulfate and other ammonium salts are prepared to pharmaceutical or technical grade specifications to ensure consistent product quality.

Reaction Optimization

Industrial optimization focuses on maximizing yields while minimizing byproduct formation. The molar ratios of reactants are carefully controlled, with typical stoichiometric ratios of 1:1 to 1:2 for the primary reactants [2]. Reaction times in industrial processes are typically maintained between 2-6 hours, with optimal conditions requiring 3-4 hours for complete conversion.

Heat Management and Energy Integration

Industrial processes incorporate sophisticated heat management systems that utilize reaction heat for process heating and cooling water for temperature control [6]. Steam generation and utilization systems are integrated to improve overall energy efficiency. The exothermic nature of many synthetic reactions is harnessed to reduce external heating requirements.

| Industrial Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Operating Temperature | 180-250°C | 220-240°C |

| Operating Pressure | Atmospheric to 400 kg/cm² | 140-350 kg/cm² |

| Reaction Time | 2-6 hours | 3-4 hours |

| Reactor Type | Autoclave/Pressure vessel | Continuous stirred tank |

| Yield Range | 45-75% | 60-70% |

| Product Recovery Method | Crystallization from water | Controlled cooling |

Purification and Quality Control Measures

The purification and quality control of guanidine sulfamate require sophisticated analytical techniques and purification methodologies to ensure product specifications meet industrial and pharmaceutical standards.

Crystallization and Recrystallization Processes

Primary purification is achieved through controlled crystallization processes [5]. The crude product is typically dissolved in water at elevated temperatures, followed by controlled cooling to promote crystal formation. Recrystallization from water achieves purities of 90-95%, while recrystallization from ethanol-water mixtures can achieve purities of 93-97%.

The crystallization process requires careful control of cooling rates, typically 5°C per 10 minutes, to ensure proper crystal formation and minimize impurity incorporation [4]. The crystalline product is then filtered, washed, and dried under controlled conditions to achieve the desired moisture content.

Ion Exchange Purification

Advanced purification utilizes ion exchange chromatography with weakly acidic cation exchange resins [5]. This method achieves purities of 95-99% and is particularly effective for removing ionic impurities and residual starting materials. The ion exchange process utilizes specialized resins with ion exchange capacities of 3-4.5 meq/mL, enabling efficient separation of guanidine sulfamate from contaminants.

Analytical Quality Control Methods

Comprehensive quality control employs multiple analytical techniques to ensure product specifications. High Performance Liquid Chromatography (HPLC) serves as the primary method for purity determination and impurity profiling [7] [8]. The HPLC analysis utilizes reverse-phase C18 columns with UV detection at wavelengths between 220-254 nm, enabling detection of guanidine sulfamate and related impurities at concentrations ranging from 0.05-10 mg/mL.

Spectrophotometric methods provide rapid analysis for concentration determination, operating at wavelengths between 190-254 nm [7]. These methods are particularly useful for process monitoring and quality control during production.

Thermal Analysis and Stability Testing

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about thermal stability and decomposition characteristics [9]. These analyses are conducted over temperature ranges of 25-500°C with heating rates of 10°C per minute under nitrogen atmosphere.

The thermal analysis reveals important stability parameters including melting point, decomposition temperature, and thermal behavior under various conditions. This information is essential for establishing proper storage conditions and processing parameters.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation using deuterated solvents such as D2O or DMSO-d6 [10]. Mass spectrometry with electrospray ionization enables molecular weight confirmation and fragmentation pattern analysis for identity verification.

Infrared spectroscopy using KBr pellets or Attenuated Total Reflectance (ATR) techniques provides functional group identification and can detect impurities based on characteristic absorption patterns [7].

| Analytical Method | Detection Parameter | Detection Range | Typical Conditions |

|---|---|---|---|

| HPLC | Purity, impurities | 0.05-10 mg/mL | C18 column, 220-254 nm UV detection |

| Spectrophotometry | Concentration | 0.1-100 mg/mL | 190-254 nm wavelength |

| Thermal Analysis | Thermal stability, melting point | 25-500°C | 10°C/min heating rate |

| NMR | Molecular structure | Structural analysis | D2O or DMSO-d6 solvent |

| Mass Spectrometry | Molecular weight, fragmentation | Molecular identification | Electrospray ionization |

| Infrared Spectroscopy | Functional groups | Qualitative | KBr pellet or ATR |

| Purification Method | Purity Achieved | Operating Conditions | Typical Yield |

|---|---|---|---|

| Recrystallization from water | 90-95% | Controlled cooling to 10-20°C | 85-95% |

| Recrystallization from ethanol | 93-97% | Ethanol-water mixture | 80-90% |

| Ion exchange chromatography | 95-99% | Weakly acidic cation exchanger | 90-95% |

| Precipitation with lime | 85-90% | Calcium hydroxide treatment | 70-85% |

| Vacuum drying | Removes moisture | 40-60°C under vacuum | Quantitative |

| Activated carbon treatment | Removes colored impurities | Stirring with activated carbon | 95-98% |

GHS Hazard Statements

H302 (57.14%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (42.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant